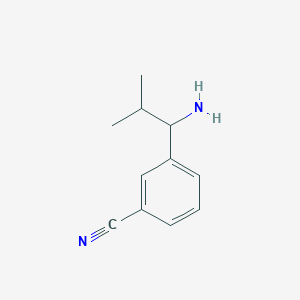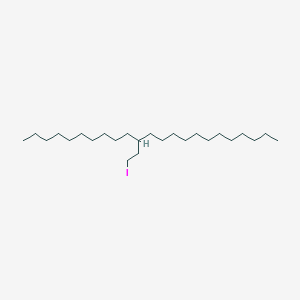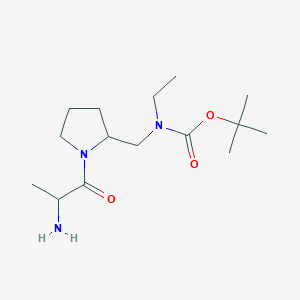
4-Fluorocyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorocyclopent-2-en-1-ol is an organic compound with the molecular formula C₅H₇FO It is a fluorinated derivative of cyclopentene, characterized by the presence of a fluorine atom and a hydroxyl group on the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method is the electrophilic fluorination of cyclopentene using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the fluorination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorocyclopent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorocyclopentanone.
Reduction: Formation of 4-fluorocyclopentanol.
Substitution: Formation of various substituted cyclopentene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluorocyclopent-2-en-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chlorocyclopent-2-en-1-ol:
4-Bromocyclopent-2-en-1-ol: Contains a bromine atom, which affects its chemical behavior and interactions.
Uniqueness
4-Fluorocyclopent-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C5H7FO |
|---|---|
Poids moléculaire |
102.11 g/mol |
Nom IUPAC |
4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2 |
Clé InChI |
CLVDAZFXWBIYEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)


![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
![Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)

![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)

